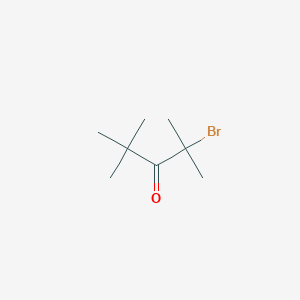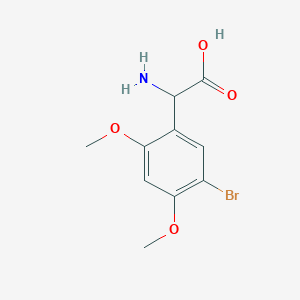
2-Bromo-2,4,4-trimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,4,4-trimethylpentan-3-one, also known as 2-Bromo-2-methylpentan-3-one, is an organic compound with a molecular formula of C6H11BrO. It is a colorless liquid with a boiling point of 170-171 °C and a melting point of -50 °C. It is soluble in water, alcohol, and ether. This compound is a versatile compound that is used for a variety of industrial, medical, and scientific applications due to its unique properties.
Applications De Recherche Scientifique
Solvolysis Mechanism Studies
The solvolysis of 2-Bromo-2,4,4-trimethylpentan-3-one has been extensively studied to understand the mechanisms involved in solvolysis reactions. Research by Liu, Hou, and Tsao (2009) demonstrated a significant nucleophilic solvent participation in the solvolysis of this compound, indicating a limiting SN1 mechanism. This research is crucial for understanding the behavior of similar compounds in various solvents (Liu, Hou, & Tsao, 2009).
Raman Spectroscopy and Vibrational Analysis
Matsuura et al. (1990) utilized Raman spectroscopy to analyze this compound, providing insights into its vibrational modes. This type of analysis is pivotal in understanding the molecular structure and properties of the compound, particularly in relation to its role in Triton X surfactants (Matsuura, Fukuhara, Takashima, & Sakakibara, 1990).
Fluorescent and Colorimetric Probe Development
Diana, Caruso, Tuzi, and Panunzi (2020) synthesized a novel compound using this compound as a part of the structure for a highly water-soluble fluorescent and colorimetric pH probe. This research highlights the compound's potential in developing sensors for monitoring pH levels, which could have significant applications in medical and environmental fields (Diana, Caruso, Tuzi, & Panunzi, 2020).
Physical Properties and Liquid-Liquid Equilibrium Studies
Mardani, Uusi-Kyyny, and Alopaeus (2015) investigated the physical properties and liquid-liquid equilibrium (LLE) of systems containing this compound. This research is crucial for understanding the compound's behavior in mixtures, which is essential for its application in industrial processes, such as solvent extraction or separation techniques (Mardani, Uusi-Kyyny, & Alopaeus, 2015).
Crystal Structure Determination
Research by Koide, Kato, and Oda (1960) focused on determining the crystal structure of a similar compound, 2-Bromo-2, 3, 3-trimethylbutane, which provides insights into the structural properties of this compound. Understanding the crystal structure is vital for applications in material science and crystallography (Koide, Kato, & Oda, 1960).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-2,4,4-trimethylpentan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHREPHOLNVFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399909 |
Source


|
| Record name | 3-Pentanone, 2-bromo-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55007-44-8 |
Source


|
| Record name | 3-Pentanone, 2-bromo-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2,4,4-TRIMETHYL-3-PENTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)




![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)
